![molecular formula C25H34O4 B14308293 (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone CAS No. 113419-51-5](/img/structure/B14308293.png)
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone is an organic compound that features a combination of phenolic and ether functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone typically involves the reaction of 3,4-dihydroxybenzaldehyde with 4-(dodecyloxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
科学研究应用
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
- (3,4-Dihydroxyphenyl)acetic acid
- (3,4-Dihydroxyphenyl)ethanol
- (3,4-Dihydroxyphenyl)propionic acid
Uniqueness
(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone is unique due to the presence of both phenolic and ether functional groups, which confer distinct chemical and biological properties. Its long alkyl chain also enhances its lipophilicity, making it suitable for applications in lipid-based systems .
属性
CAS 编号 |
113419-51-5 |
|---|---|
分子式 |
C25H34O4 |
分子量 |
398.5 g/mol |
IUPAC 名称 |
(3,4-dihydroxyphenyl)-(4-dodecoxyphenyl)methanone |
InChI |
InChI=1S/C25H34O4/c1-2-3-4-5-6-7-8-9-10-11-18-29-22-15-12-20(13-16-22)25(28)21-14-17-23(26)24(27)19-21/h12-17,19,26-27H,2-11,18H2,1H3 |
InChI 键 |
UKBATLWRMFITCL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



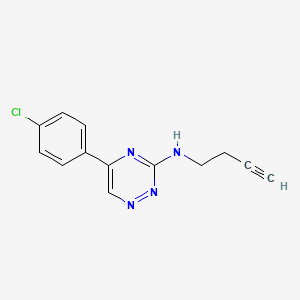
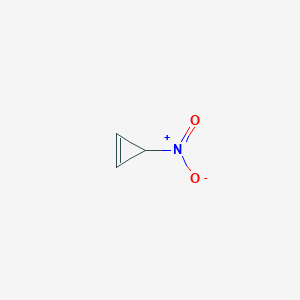
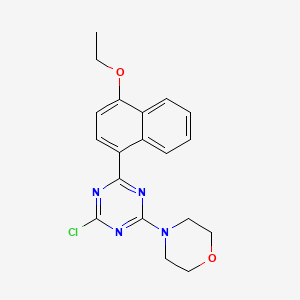
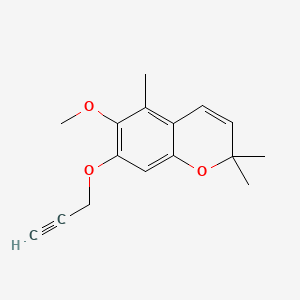
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)

![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
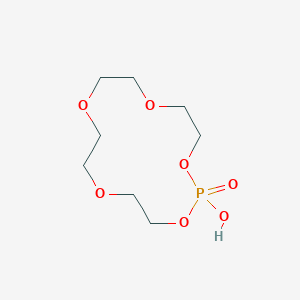
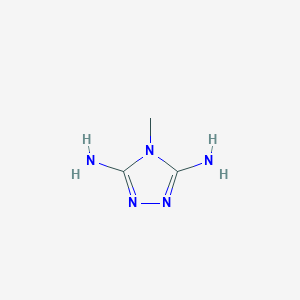
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
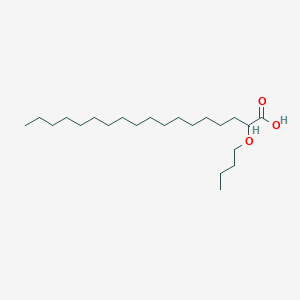
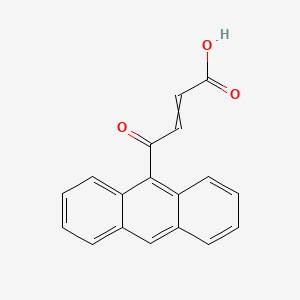
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
